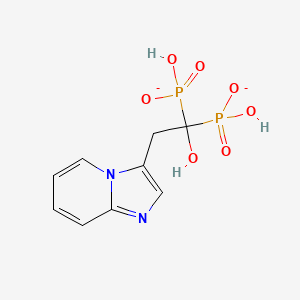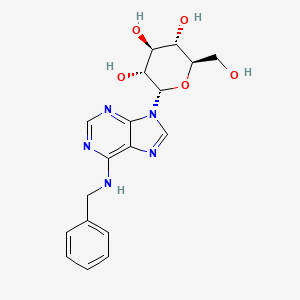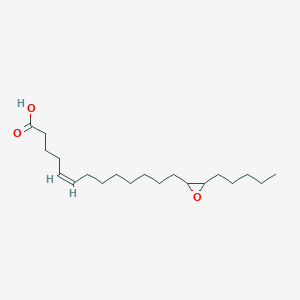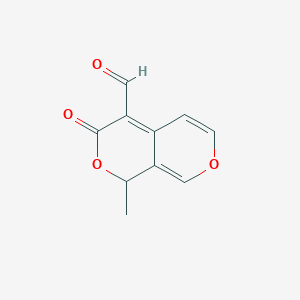
Fagraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fagraldehyde is a natural product found in Cyrtophyllum fragrans with data available.
Scientific Research Applications
Isolation and Biogenesis Study
Fagraldehyde, a secoiridoid with an atypical skeleton, was isolated from Fagraea fragrans. It displayed weak in vitro activity against Plasmodium falciparum. The study proposed a hypothetical biogenesis for this compound, explaining its unusual skeleton (Jonville et al., 2008).
Nanoparticle Synthesis
While not directly related to this compound, research in nanoparticle synthesis is relevant for understanding the broader context of chemical research and materials development. This includes advancements in technology and industry, such as the electronics industry's evolution from vacuum tubes to chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Formic Acid Dehydrogenation Catalyst
Research on formic acid dehydrogenation using an iron catalyst with a Lewis acid co-catalyst highlights advancements in catalysis. This study achieved significant turnovers, indicating the potential of first-row transition metals in catalytic processes (Bielinski et al., 2014).
Fluorescent Probe Development
A naphthalimide-based fluorescent probe was developed for sensing formaldehyde, demonstrating high specificity and potential for biological applications, such as monitoring in living cells (Nasirian et al., 2021).
Glutaraldehyde in Biocatalysts Design
Glutaraldehyde, often used in biocatalyst design, serves as a powerful crosslinker. This review discusses its potential and precautions in biocatalyst design, emphasizing cross-linked enzyme aggregates and enzyme immobilization (Barbosa et al., 2014).
Immunolabeling Techniques
Cryosectioning and immunolabeling techniques involve chemical fixation in formaldehyde and/or glutaraldehyde. These methods are crucial for protein and lipid localization in cells and tissues (Slot & Geuze, 2007).
Microgravity Biosensing
Research on superwettable microchips offers insights into biosensing in microgravity environments. This technology enables the monitoring of physiological markers through colorimetric tests, important for spaceflight laboratory research (Xu et al., 2017).
Biomass and CO2 to Formic Acid
Studies on converting biomass and carbon dioxide into formic acid highlight sustainable production methods in chemical industries and renewable energy fields (Chen, Liu, & Wu, 2020).
Reversible Hydrogenation of CO2
Research on reversible hydrogenation of CO2 to formates using a ruthenium catalyst emphasizes the development of storage and transportation technologies for hydrogen fuel (Filonenko et al., 2014).
Marine Ecosystems and Fatty Acids
The study of fatty acids in marine ecosystems aids in understanding trophic interactions and ecosystem structures. This research has applications in assessing animal nutrition and metabolism (Budge, Iverson, & Koopman, 2006).
Space and Biofabrication
Biofabrication in space, a novel area in space STEM, benefits from microgravity for creating more complex tissue and organ constructs. This research has implications for both Earth-based applications and deep space missions (Moroni et al., 2021).
Red Blood Cell Research
Glutaraldehyde is crucial in studying healthy and pathologic red blood cells, especially in hemolytic anemias. It helps in conserving cell shapes for imaging and mimicking malaria-infected red blood cells (Abay et al., 2019).
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-methyl-3-oxo-1H-pyrano[3,4-c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C10H8O4/c1-6-9-5-13-3-2-7(9)8(4-11)10(12)14-6/h2-6H,1H3 |
InChI Key |
STZFTMXKJRIOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=COC=CC2=C(C(=O)O1)C=O |
synonyms |
fagraldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


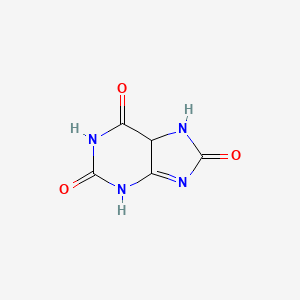


![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)
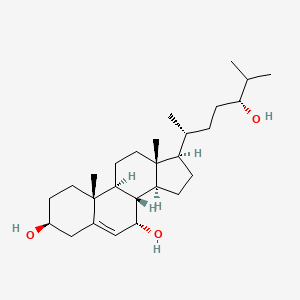


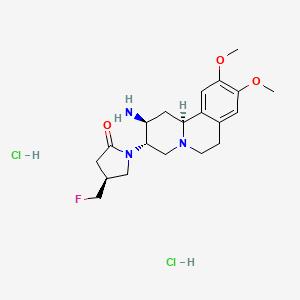

![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)
